Lipophilicity Advantage Over the Pivalamide Analog: Optimized logP for Lead-Like Space
The target compound N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)butyramide exhibits a calculated XLogP3-AA of 0.5 [1]. In contrast, the closely related pivalamide analog (CAS 1171412-47-7, PubChem CID 42109187), which replaces the linear butyryl group with a branched 2,2-dimethylpropanoyl group, has an XLogP3-AA of 1.1 [2]. The 0.6 log unit difference places the butyramide within the optimal lipophilicity range (logP 0–3) for oral bioavailability and reduced promiscuity, whereas the pivalamide begins to encroach on higher lipophilicity associated with increased off-target binding and poorer solubility [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5 |
| Comparator Or Baseline | Pivalamide analog (CAS 1171412-47-7): XLogP3-AA = 1.1 |
| Quantified Difference | ΔXLogP3-AA = −0.6 (target is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18); identical scaffold core |
Why This Matters
A logP of 0.5 vs. 1.1 predicts superior aqueous solubility and a more favorable developability profile, which is critical when selecting building blocks for fragment-based or HTS follow-up libraries.
- [1] PubChem Compound Summary for CID 42109190: Computed Properties, XLogP3-AA. View Source
- [2] PubChem Compound Summary for CID 42109187: Computed Properties, XLogP3-AA. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46(1-3), 3-26. View Source
